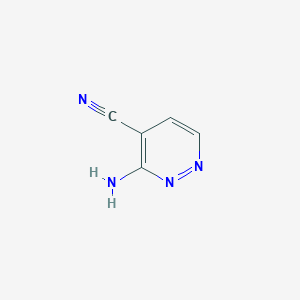

3-Aminopyridazine-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminopyridazine 4 Carbonitrile and Congeneric Pyridazine 4 Carbonitrile Systems

Direct Synthetic Approaches to 3-Aminopyridazine-4-carbonitrile

Direct methods for the synthesis of the this compound scaffold often involve the creation of the pyridazine (B1198779) ring in a single or a few straightforward steps from acyclic precursors. These approaches are highly valued for their efficiency and atom economy.

One-Pot Multicomponent Reactions

One of the most efficient methods for synthesizing 3-amino-5-arylpyridazine-4-carbonitriles is through a one-pot, three-component reaction. scielo.org.za This approach typically involves the reaction of malononitrile (B47326), an arylglyoxal, and hydrazine (B178648) hydrate (B1144303). scielo.org.za The reaction proceeds at room temperature in a mixture of water and ethanol (B145695), making it a relatively green and straightforward procedure. scielo.org.za

The initial step of this reaction is the formation of a hydrazone from the arylglyoxal and hydrazine hydrate. scielo.org.za Subsequently, the addition of malononitrile leads to a cascade of reactions, culminating in the formation of the desired this compound derivative. scielo.org.za The arylglyoxals themselves are often prepared beforehand by the oxidation of corresponding acetophenones. scielo.org.za This methodology offers high yields and a simple workup procedure, often involving just filtration and recrystallization of the precipitated product. scielo.org.za

Table 1: Examples of One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

| Arylglyoxal Reactant | Product | Yield (%) |

|---|---|---|

| Phenylglyoxal | 3-Amino-5-phenylpyridazine-4-carbonitrile | 90 |

| 4-Chlorophenylglyoxal | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 92 |

| 4-Methylphenylglyoxal | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 88 |

| 4-Methoxyphenylglyoxal | 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 91 |

Data sourced from Khalafy, J. et al. (2013). scielo.org.za

Cyclocondensation Reactions for Pyridazine Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine derivatives. A common strategy involves the reaction of a 1,4-dicarbonyl compound with hydrazine. scielo.org.zachemtube3d.com This fundamental reaction leads to the formation of a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. chemtube3d.com

Variations of this approach utilize different starting materials that can generate a 1,4-dicarbonyl equivalent in situ or possess functionalities that facilitate the cyclization. For instance, β-ketoesters and alkyl 2-cyanoacetates have been reacted with arylglyoxals in the presence of hydrazine hydrate to yield pyridazine derivatives. scielo.org.za Furthermore, the reaction of 1,3-diketones can be employed in strategies leading to fused pyridazine systems. nih.gov

Precursor-Based Synthesis and Transformation Pathways

These methods involve the synthesis of an intermediate heterocyclic or acyclic precursor, which is then converted into the final pyridazine product through one or more chemical transformations.

Derivatization from Substituted Hydrazones and Nitriles

The synthesis of pyridazines can be achieved through the cyclization of appropriately substituted hydrazones. For example, β,γ-unsaturated hydrazones can undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be efficiently aromatized to the corresponding pyridazines. organic-chemistry.org

Another approach involves the Vilsmeier-Haack reaction of hydrazones to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be further reacted to form more complex heterocyclic systems. nih.gov The versatility of hydrazones as precursors is also highlighted in their reaction with various reagents to introduce desired functionalities onto the pyridazine ring. nih.gov Similarly, nitrile-containing precursors are instrumental, as seen in the Thorpe-Ziegler cyclization of β,β-enaminonitriles to form 3-aminopyrrole derivatives, which can then be transformed into fused pyrrolo[3,2-b]pyridines. core.ac.uk

Oxidation and Aromatization of Dihydropyridazine Intermediates

The final step in many pyridazine syntheses is the aromatization of a dihydropyridazine intermediate. chemtube3d.com This transformation is crucial for achieving the stable, aromatic pyridazine ring system. A variety of oxidizing agents and conditions have been employed for this purpose.

For instance, 1,6-dihydropyridazines can be efficiently converted to pyridazines in the presence of sodium hydroxide. organic-chemistry.org In other systems, copper(II) catalysis in acetic acid can directly afford pyridazines from the cyclization reaction, bypassing the isolation of the dihydropyridazine intermediate. organic-chemistry.org Other reagents that have been successfully used for the aromatization of dihydropyridines, a related class of compounds, include selenium dioxide and molecular iodine in methanol, which could potentially be applied to dihydropyridazine systems as well. researchgate.netnih.gov The choice of oxidant can be critical to avoid side reactions and achieve high yields of the desired aromatic product. mdpi.comtandfonline.com

Table 2: Selected Oxidizing Agents for Aromatization

| Oxidizing Agent | Substrate Class | Reference |

|---|---|---|

| Sodium Hydroxide | 1,6-Dihydropyridazines | organic-chemistry.org |

| Copper(II)/Acetic Acid | In situ generated dihydropyridazines | organic-chemistry.org |

| Selenium Dioxide | 1,4-Dihydropyridines | researchgate.net |

| Iodine/Methanol | 1,2,3,4-Tetrahydro-4-quinolones | nih.gov |

Ring Transformation Strategies (Contextual to Pyridazine Systems)

Ring transformation represents a more advanced strategy for the synthesis of pyridazines. This can involve the rearrangement of an existing heterocyclic ring into a pyridazine nucleus. For example, an unusual pyridazine to pyrazole (B372694) ring transformation has been reported, highlighting the potential for skeletal rearrangements in this heterocyclic system. researchgate.net

More broadly, ring transformation strategies can provide access to novel pyridazine derivatives that are not readily accessible through direct synthesis. For instance, the reaction of 1,2,3-triazines with 1-propynylamines via an aza-Diels-Alder reaction provides a regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org Another example is the synthesis of pyridazinium salts from phenylazosulfonates through a cycloaddition reaction with furans. organic-chemistry.org These methods, while often more complex, offer unique pathways to functionalized pyridazine systems.

Green Chemistry and Sustainable Protocols in Pyridazine Carbonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridazine derivatives to minimize the environmental footprint of chemical processes. These approaches focus on the use of less hazardous solvents, alternative energy sources to reduce reaction times and energy consumption, and the development of one-pot reactions to improve efficiency and reduce waste.

One notable advancement is the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.zaresearchgate.net This method involves the reaction of malononitrile, various arylglyoxals, and hydrazine hydrate in a mixture of water and ethanol at room temperature. scielo.org.zaresearchgate.net The use of an aqueous ethanol solvent system and ambient temperature represents a significant move towards greener and safer chemistry compared to traditional methods that often rely on volatile organic solvents and elevated temperatures. The reaction proceeds efficiently, providing good yields of the desired products. scielo.org.za

The quest for sustainable synthesis has also led to the exploration of alternative energy sources such as ultrasound and microwave irradiation. nih.govgrowingscience.comresearchgate.net Ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including pyridazine derivatives. growingscience.comresearchgate.net This technique can accelerate reaction rates, leading to higher yields in shorter time frames and often under milder conditions than conventional heating. orientjchem.org For instance, ultrasound irradiation has been utilized in the three-component condensation reactions of arylglyoxals to produce pyridazine derivatives in water, a truly green solvent. growingscience.com Similarly, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, offering rapid and efficient preparation of complex molecules, including those with a pyridazine core. nih.govresearchgate.netjocpr.comscholarscentral.comnih.gov

Furthermore, metal-free synthetic strategies are gaining traction as they eliminate the need for potentially toxic and expensive metal catalysts. organic-chemistry.org An example is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective and high-yield route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org The development of solvent-free reaction conditions is another key aspect of green chemistry. ewha.ac.kr Solid-state and solvent-free reactions of solid hydrazine with dicarbonyl compounds have been shown to produce pyridazinones in high yields without the need for catalysts or additives, generating only water and carbon dioxide as byproducts. ewha.ac.kr

These green and sustainable protocols not only offer environmental benefits but also often lead to improved reaction efficiency, higher yields, and simplified work-up procedures, making them attractive for both academic research and industrial applications.

Interactive Data Table: Green Synthetic Protocols for Pyridazine-4-carbonitrile Systems

| Starting Materials | Product | Reaction Conditions | Key Green Features | Yield (%) | Reference |

| Malononitrile, Arylglyoxals, Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitriles | Water:Ethanol (1:1), Room Temperature | Aqueous solvent system, Ambient temperature | 86-87 | scielo.org.zaresearchgate.net |

| Arylglyoxals, Methyl ketones, Hydrazine | 6-Aryl-3-methylpyridazine-4-carboxylic acid esters | Ultrasound irradiation, Water | Use of water as solvent, Ultrasound-assisted | Not Specified | growingscience.com |

| 1,3-Dicarbonyl compounds, Methyl ketones | 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones | Metal-free | Avoidance of metal catalysts | Not Specified | organic-chemistry.org |

| Solid hydrazine, Dicarbonyl compounds | Pyridazinones | Solvent-free, Grinding | Solvent-free, No catalyst, Minimal waste | >97 | ewha.ac.kr |

| 1,2,3-Triazines, 1-Propynylamines | 6-Aryl-pyridazin-3-amines | Metal-free, Neutral conditions | Metal-free, Mild conditions | High | organic-chemistry.org |

Chemical Reactivity and Transformation of 3 Aminopyridazine 4 Carbonitrile

Reactivity of the Amino Group at the Pyridazine (B1198779) Ring

The amino group in 3-Aminopyridazine-4-carbonitrile is a key site for a range of chemical modifications, including acylation, condensation, and diazotization reactions.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo amidation and acylation reactions with various acylating agents such as acid chlorides and anhydrides. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base or a suitable solvent can yield the corresponding N-acetylated product, N-(4-cyanopyridazin-3-yl)acetamide. This transformation introduces an acetyl group onto the amino nitrogen, altering the electronic properties and steric environment of the molecule.

General protocols for the N-acetylation of amines often involve the use of acetic anhydride, sometimes in the presence of a catalyst like alumina. While specific conditions for this compound are not widely reported, analogous reactions with other aminopyridines suggest that the reaction would proceed efficiently. The resulting amide derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.

A representative acylation reaction is the formation of N-phenylacetamide derivatives, which has been achieved through a multi-step synthesis starting from p-phenylenediamine. nih.gov This suggests that similar synthetic strategies could be employed for the acylation of this compound.

| Reactant | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Acetic Anhydride | N-(4-cyanopyridazin-3-yl)acetamide | Alumina catalyst, continuous-flow, 200 °C, 50 bar | Good to Excellent (Expected) | youtube.com |

| p-Phenylenediamine | Acylating Agent | N-phenylacetamide derivative | Multi-step synthesis | 55-94% | nih.gov |

| Amine | Acetic Anhydride | N-acetylated amine | Pyridine (B92270), 0°C to room temperature | Varies | nih.gov |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The formation of Schiff bases from heterocyclic amines and aromatic aldehydes is a well-established synthetic route. For example, the condensation of aminotriazoles with a variety of aromatic aldehydes has been shown to produce the corresponding Schiff bases in excellent yields, particularly under sonochemical conditions. researchgate.net Similarly, the reaction of 3-aminobenzanthrone (B1253024) with aromatic aldehydes yields substituted azomethines. mdpi.com

These findings suggest that this compound would react with a range of aromatic and aliphatic aldehydes and ketones to furnish the corresponding imine derivatives. The electronic nature of the substituents on the carbonyl compound can influence the reaction rate and the stability of the resulting Schiff base. nih.gov

| Amine Reactant | Carbonyl Reactant | Product Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Aromatic Aldehydes | Schiff Base | Methanol, Ultrasound (3-5 min) | Excellent | researchgate.net |

| 3-Aminobenzanthrone | Heterocyclic Aldehydes | Azomethine | Toluene, Reflux | 65-90% | youtube.commdpi.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminal/Schiff Base | Neutral conditions | Varies | nih.gov |

| Amino Acids | Benzaldehyde/Salicylaldehyde | Schiff Base | NaOH, Ethanol (B145695) | Varies | uobabylon.edu.iq |

Diazotization and Subsequent Transformations

The amino group at the 3-position of the pyridazine ring can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures. gatech.eduacs.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, often catalyzed by a copper(I) salt. masterorganicchemistry.comorganic-chemistry.org For example, treatment of the diazonium salt of this compound with copper(I) chloride or copper(I) bromide would be expected to yield 3-chloro-pyridazine-4-carbonitrile and 3-bromo-pyridazine-4-carbonitrile, respectively. Similarly, reaction with copper(I) cyanide would introduce another nitrile group at the 3-position.

| Starting Material | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | NaNO₂, HCl | Pyridazine-3-diazonium-4-carbonitrile chloride | Diazotization |

| Pyridazine-3-diazonium-4-carbonitrile chloride | CuCl | 3-Chloro-pyridazine-4-carbonitrile | Sandmeyer Reaction |

| Pyridazine-3-diazonium-4-carbonitrile chloride | CuBr | 3-Bromo-pyridazine-4-carbonitrile | Sandmeyer Reaction |

| Pyridazine-3-diazonium-4-carbonitrile chloride | CuCN | Pyridazine-3,4-dicarbonitrile | Sandmeyer Reaction |

Reactivity of the Nitrile Group

The nitrile group of this compound is an electrophilic center that can participate in nucleophilic additions and cycloaddition reactions. It can also be transformed into other functional groups through hydrolysis.

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. acs.org Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the nitrile group to form, after hydrolysis, ketones. youtube.comchadsprep.comyoutube.com The reaction proceeds through an intermediate imine anion.

Another important reaction of the nitrile group is its participation in [3+2] cycloaddition reactions. For instance, nitriles can react with azides, such as sodium azide (B81097), in the presence of a catalyst or under appropriate conditions to form tetrazole rings. gatech.edunih.govyoutube.com This reaction provides a direct route to 5-substituted-1H-tetrazoles, which are important pharmacophores. The reaction of this compound with sodium azide would be expected to yield the corresponding tetrazolylpyridazine derivative.

| Nitrile Reactant | Reagent | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Organonitrile | Grignard Reagent | Ketone (after hydrolysis) | Nucleophilic Addition | youtube.comchadsprep.com |

| Organonitrile | Sodium Azide | 5-Substituted-1H-tetrazole | [3+2] Cycloaddition | gatech.edunih.govyoutube.com |

| Organonitrile | Azide | 4-Aminotetrazole adduct | [3+2] Cycloaddition | mdpi.com |

Hydrolysis and Esterification Pathways

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. youtube.comsigmaaldrich.com

Acid-catalyzed hydrolysis, typically carried out by heating with a dilute mineral acid, converts the nitrile group first to an amide intermediate (3-aminopyridazine-4-carboxamide) and then, upon further heating, to the corresponding carboxylic acid (3-aminopyridazine-4-carboxylic acid). mdpi.com

Base-catalyzed hydrolysis, using an aqueous solution of a base like sodium hydroxide, initially forms the salt of the carboxylic acid. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide.

The direct conversion of the nitrile to an ester is not a common transformation. Esterification would typically proceed from the carboxylic acid obtained after hydrolysis of the nitrile.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Dilute HCl, Heat | 3-Aminopyridazine-4-carboxylic acid | Acid Hydrolysis | mdpi.com |

| This compound | NaOH(aq), Heat, then H₃O⁺ | 3-Aminopyridazine-4-carboxylic acid | Base Hydrolysis | sigmaaldrich.com |

| This compound | Mild basic conditions | 3-Aminopyridazine-4-carboxamide | Partial Hydrolysis | youtube.com |

Annulation Reactions to Form Fused Heterocycles (e.g., pyrazolo- and pyrimido-pyridazines)

The strategic positioning of the amino and cyano groups in this compound facilitates its use in annulation reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolopyridazines: The reaction of this compound derivatives with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazolo[3,4-c]pyridazine derivatives. mdpi.com For instance, the reaction of phenacylmalononitrile with hydrazine hydrate can yield a dihydropyridazine (B8628806), which upon further reaction with hydrazine hydrate, can form a dihydropyrazolopyridazinamine. mdpi.com These fused systems are valued for their potential biological activities. nih.govmdpi.comresearchgate.net

Pyrimidopyridazines: Similarly, the amino group of this compound can react with various reagents to form pyrimido[4,5-c]pyridazine (B13102040) structures. These reactions often involve condensation with compounds containing a 1,3-dicarbonyl or equivalent functionality. nih.govnih.gov For example, the reaction of 6-(hydrazinyl)uracil with glyoxal (B1671930) derivatives can lead to the formation of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. nih.gov

Table 1: Examples of Annulation Reactions

| Starting Material(s) | Reagent(s) | Fused Heterocycle Product | Reference(s) |

| Phenacylmalononitrile, Hydrazine hydrate | Ethanol | 5-phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine | mdpi.com |

| 6-(hydrazinyl)uracil, Phenylglyoxal monohydrate | NaOAc, H₂O | 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione | nih.gov |

Electrophilic and Nucleophilic Reactivity of the Pyridazine Ring System

The pyridazine ring in this compound exhibits both electrophilic and nucleophilic characteristics, which are influenced by the substituents.

Nucleophilic Reactivity: The amino group at the C3 position significantly enhances the nucleophilicity of the molecule. masterorganicchemistry.comresearchgate.net This allows for reactions such as N-alkylation. acs.org The nucleophilicity of amines generally increases with basicity, although steric factors can play a role. masterorganicchemistry.com The pyridazine nitrogen atoms can also act as nucleophilic sites, particularly in reactions with strong electrophiles.

Electrophilic Reactivity: The pyridazine ring itself is an electron-deficient system, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group at the C4 position further enhances this electrophilicity. This facilitates nucleophilic aromatic substitution reactions, where a suitable leaving group on the ring can be displaced by a nucleophile. nih.gov For example, a chloro substituent on the pyridazine ring can be readily displaced by nucleophiles. cymitquimica.com

Functionalization at Other Ring Positions

While the amino and cyano groups are the primary sites of reactivity, functionalization at other positions of the pyridazine ring is also possible, allowing for the synthesis of a diverse range of derivatives.

One common strategy involves the introduction of substituents at the C5 or C6 positions through multi-component reactions. For instance, a one-pot, three-component reaction of malononitrile (B47326), arylglyoxals, and hydrazine hydrate can lead to the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This approach allows for the direct incorporation of various aryl groups at the C5 position.

Further modifications can be achieved through substitution reactions. For example, if a suitable leaving group is present at another position, it can be displaced by a variety of nucleophiles to introduce new functional groups.

Metal-Catalyzed Transformations and Complexation Studies

The presence of nitrogen atoms in the pyridazine ring and the amino group makes this compound and its derivatives suitable ligands for the formation of metal complexes. elsevierpure.com These complexes have potential applications in catalysis and materials science.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings. researchgate.netbeilstein-journals.orgnih.govnih.gov For example, palladium-catalyzed reactions can be used to form C-C and C-N bonds, enabling the introduction of a wide range of substituents. nih.gov Copper-catalyzed reactions have also been employed for the synthesis of pyridazine derivatives. organic-chemistry.org Furthermore, manganese-based catalysts have been utilized for the N-alkylation of aminopyridines. acs.org

Complexation studies have shown that aminopyridines can act as ligands in various metal complexes, including those with cobalt and nickel. elsevierpure.com The coordination can occur through the pyridyl nitrogen and/or the amino group, leading to the formation of mononuclear or polymeric structures. elsevierpure.com

Table 2: Metal-Catalyzed Reactions Involving Pyridazine Scaffolds

| Reaction Type | Catalyst | Substrates | Product Type | Reference(s) |

| N-Alkylation | Pincer-(NHC)Mn(I) Complex | 2-Aminopyridine, Alcohols | N-Alkylated aminopyridines | acs.org |

| Annulation | Pd(OAc)₂, Cu(OAc)₂ | N-aryl-2-aminopyridines, Propargylic alcohols | N-pyridoindoles | nih.gov |

| Cyclization | Copper | β,γ-unsaturated hydrazones | 1,6-dihydropyridazines | organic-chemistry.org |

Spectroscopic and Crystallographic Characterization of 3 Aminopyridazine 4 Carbonitrile Structures

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 3-Aminopyridazine-4-carbonitrile molecule. The nitrile group (-C≡N) exhibits a sharp and intense absorption peak, a feature that makes it readily identifiable. spectroscopyonline.com The typical range for this C≡N stretching vibration is around 2200 cm⁻¹. spectroscopyonline.com The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, typically appearing in the region of 3300 to 3500 cm⁻¹. pressbooks.publibretexts.org Primary amines, such as the one in this compound, are expected to show two distinct bands corresponding to symmetric and asymmetric stretching modes. libretexts.org The pyridazine (B1198779) ring itself will have a series of characteristic absorptions due to C-H and C=C stretching and bending vibrations. pressbooks.pub For instance, aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while C=C stretching bands are found in the 1400-1600 cm⁻¹ region. pressbooks.pub

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Nitrile (C≡N) | Stretching | ~2200 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Aromatic (C-H) | Stretching | >3000 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, offering a unique vibrational fingerprint of the molecule. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) and the pyridazine ring vibrations are expected to produce distinct signals in the Raman spectrum. The interaction of the molecule with surfaces, such as in Surface-Enhanced Raman Spectroscopy (SERS), can lead to shifts in the Raman bands, providing insights into molecular orientation and binding. nih.gov For related aminopyridine compounds, detailed vibrational analyses combining experimental Raman spectra with theoretical calculations have been performed to assign the observed vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the protons of the amino group (-NH₂) are expected to appear as a broad singlet. The chemical shifts of protons on the pyridazine ring are influenced by the electronic effects of the amino and nitrile substituents. These aromatic protons will typically appear as multiplets in the downfield region of the spectrum. The exact chemical shifts can be influenced by the solvent used. ucl.ac.uk For comparison, in 3-aminopyridine (B143674), the protons on the pyridine (B92270) ring appear at various chemical shifts depending on their position relative to the amino group. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-120 ppm. ucl.ac.uk The carbon atoms of the pyridazine ring will have chemical shifts in the aromatic region, with their exact positions influenced by the electron-donating amino group and the electron-withdrawing nitrile group. Quaternary carbons, those without attached hydrogens, often show weaker signals. oregonstate.edu For instance, in 3-aminopyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | 110 - 120 |

| Aromatic (C) | 100 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For nitrogen-containing heterocyclic compounds such as pyridazine derivatives, mass spectrometry provides essential information for structural confirmation.

In the analysis of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the mass spectrum shows a molecular ion peak [M]+ at m/z 230, corresponding to the molecular weight of the compound, and an [M+2] peak at m/z 232, which is characteristic of the presence of a chlorine atom. researchgate.net The fragmentation pattern of this derivative includes significant peaks at m/z 202, 174, 140, 136, 101, 75, 66, and 51, offering insights into the stability of different fragments of the molecule. researchgate.net The molecular weight of the parent compound, this compound, is 120.1121 g/mol . cymitquimica.com

Table 1: Mass Spectrometry Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Fragment | m/z | Relative Intensity (%) |

|---|---|---|

| [M]+ | 230 | 100 |

| [M+2] | 232 | 34 |

| 202 | 20 | |

| 174 | 12 | |

| 140 | 20 | |

| 136 | 34 | |

| 101 | 40 | |

| 75 | 43 | |

| 66 | 23 | |

| 51 | 23 |

Data sourced from a study on 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

The crystal structure of a derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, has been determined by single-crystal X-ray diffraction. researchgate.netgrowingscience.comgrowingscience.com This compound crystallizes in the monoclinic system with the space group P21/c. researchgate.netgrowingscience.com The crystal structure reveals that the benzene (B151609) and pyridazine rings are not coplanar. growingscience.com The solid-state architecture is stabilized by weak intermolecular interactions, specifically between the N1 atom of one molecule and the N3 atom of another. growingscience.com

Table 2: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

Data from the single-crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. researchgate.netgrowingscience.com

Advanced Characterization Methodologies

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. tubitak.gov.trnih.govnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and stability. DSC measures the heat flow associated with thermal transitions in a material, such as melting and crystallization. nih.govnih.gov

While specific TGA and DSC data for this compound are not detailed in the provided search results, these techniques are crucial for characterizing the thermal properties of such heterocyclic compounds. For instance, DSC can determine the melting point and enthalpy of fusion, which are important physical properties. nih.govnih.gov In a study of new Hofmann-Td-type complexes involving 3-aminopyridine, thermal analysis was used to characterize the synthesized complexes. tubitak.gov.tr

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are employed to investigate the redox properties of a compound. nih.gov CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of a molecule. nih.govrsc.orgrsc.org

Although specific cyclic voltammetry studies on this compound were not found, the electrochemical behavior of related aminopyridine and azopyridine compounds has been investigated. rsc.orgresearchgate.netresearchgate.net These studies demonstrate that the amino and pyridazine groups can undergo redox reactions. The application of CV to this compound would be expected to reveal its electrochemical fingerprint, including the potentials at which the amino group is oxidized and the pyridazine ring is reduced.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govnih.govresearchgate.net

While a Hirshfeld surface analysis specifically for this compound is not available in the search results, studies on related molecules like 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (B3432731) and a nickel complex with 3-aminopyridine ligands have utilized this method. nih.govresearchgate.net In the case of the 4-aminopyridinium salt, Hirshfeld analysis showed that H⋯H, C⋯H/H⋯C, S⋯H/H⋯S, and N⋯H/H⋯N interactions were the most significant contributors to the crystal packing. nih.gov For the nickel complex, N-H···Cl intermolecular interactions were identified. researchgate.net This type of analysis would be highly valuable for understanding the supramolecular assembly of this compound in the solid state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| 3-aminopyridine |

| 4-aminopyridinium thiocyanate–4-aminopyridine |

| [Ni(3-NH₂py)₄Cl₂] |

| Azopyridines |

| Phenylazopyridines |

Computational Chemistry and Theoretical Studies on 3 Aminopyridazine 4 Carbonitrile Systems

Electronic Structure Calculations

Computational chemistry offers a powerful lens through which to examine the fundamental electronic properties of 3-aminopyridazine-4-carbonitrile and its derivatives. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods have been employed to understand the molecule's geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

While specific DFT studies on this compound are not extensively documented in publicly available literature, computational analyses of closely related aminopyridine and pyridazine (B1198779) derivatives provide valuable insights into the anticipated molecular geometry and electronic features.

For instance, DFT calculations on aminopyridine derivatives, such as 3-amino-4-(Boc-amino)pyridine, have been performed using the B3LYP, CAM-B3LYP, and B3PW91 levels of theory to determine optimized geometries. researchgate.netresearchgate.net These studies typically reveal a planar or near-planar geometry for the pyridine (B92270) ring, with bond lengths and angles influenced by the nature and position of substituents. The amino group is expected to be coplanar with the ring to maximize resonance effects. The distribution of electron density, as indicated by parameters like dipole moment and molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions.

In the case of this compound, the pyridazine ring, with its two adjacent nitrogen atoms, and the electron-withdrawing nitrile group, would significantly influence the electronic distribution. The amino group at the 3-position would act as an electron-donating group, creating a push-pull system that can enhance the molecule's polarity and reactivity.

Table 1: Representative Calculated Geometric and Electronic Parameters for a Related Aminopyridine Derivative (3-amino-4-(Boc-amino)pyridine) using DFT/B3LYP/6-31+G(d,p)

| Parameter | Value | Reference |

| Dipole Moment (μ) | Data not available for this compound | researchgate.net |

| HOMO Energy | Data not available for this compound | researchgate.net |

| LUMO Energy | Data not available for this compound | researchgate.net |

| HOMO-LUMO Gap | Data not available for this compound | researchgate.net |

Note: The data in this table is for a related compound and is intended to be illustrative of the types of parameters obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Quantum Chemical Calculations for Energetics and Stability

Mechanistic Investigations of Reaction Pathways

Computational studies are crucial for elucidating the step-by-step processes involved in the synthesis and transformation of complex organic molecules. By mapping out reaction pathways and identifying key intermediates and transition states, these investigations provide a deeper understanding of reaction outcomes.

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, close analogs of the title compound, has been investigated, and a plausible reaction mechanism has been proposed based on experimental observations. nih.gov This one-pot, three-component reaction involves an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303).

The proposed mechanism proceeds as follows:

Formation of Monohydrazone: The reaction initiates with the formation of a monohydrazone from the arylglyoxal and hydrazine hydrate. This step is crucial and is assured by adding hydrazine to the arylglyoxal first. nih.gov

Addition of Malononitrile: Malononitrile then adds to the reaction mixture.

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the final 3-amino-5-arylpyridazine-4-carbonitrile product. nih.gov

Experimental evidence supports this pathway, as the reaction of arylglyoxals with hydrazine alone forms the monohydrazone but fails to cyclize to the pyridazine ring even under forcing conditions. nih.gov

While this mechanism is proposed based on experimental evidence, detailed computational studies involving the calculation of reaction intermediates and transition states would provide a more quantitative and visualized understanding of the reaction pathway for the synthesis of this compound.

Transition State Analysis and Reaction Energetics

A complete understanding of a reaction mechanism requires the characterization of transition states, which are the highest energy points along the reaction coordinate. Computational chemistry allows for the location and analysis of these fleeting structures. While specific transition state analyses for the synthesis of this compound have not been reported, studies on related heterocyclic formations provide a template for such investigations.

For example, in the synthesis of other heterocyclic systems, DFT calculations have been used to model transition states and determine activation energies. acs.org These calculations can help to rationalize the observed regioselectivity and stereoselectivity of reactions. For the synthesis of this compound, transition state analysis could confirm the proposed mechanism, explain the order of bond formation, and provide insights into the rate-determining step of the reaction. The energetics of the reaction, including the calculation of reaction enthalpies and Gibbs free energies, would further clarify the feasibility and spontaneity of each step in the synthetic route.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. By analyzing the electronic structure and frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for nucleophilic and electrophilic attack.

For this compound, the amino group is expected to be a primary site for electrophilic attack, while the carbon atoms of the pyridazine ring, particularly those influenced by the electron-withdrawing nitrile group, could be susceptible to nucleophilic attack. The nitrile group itself can also participate in various chemical transformations.

Computational models, such as those based on quantitative structure-activity relationships (QSAR), can be developed to predict the biological activity and other properties of a series of related compounds. While no specific predictive models for this compound are currently available, the foundational data from electronic structure calculations could be used to build such models. These models could guide the design of new derivatives with enhanced properties for various applications.

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species can be quantified using global reactivity descriptors derived from conceptual Density Functional Theory (DFT). Among the most important of these are the electrophilicity index (ω) and the nucleophilicity index (N). The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment, indicating its tendency to act as an electrophile. researchgate.net Conversely, the nucleophilicity index quantifies the molecule's ability to donate electrons, defining its nucleophilic character.

While specific experimental or theoretical values for this compound are not prominently documented in current literature, studies on related structures provide a strong basis for understanding its probable electronic character. For instance, computational studies on pyridazine-carbonitrile derivatives have been conducted to evaluate their intrinsic reactivity. nih.gov These studies indicate that the pyridazine ring system possesses a notable degree of electrophilicity. nih.gov This electrophilicity is generally found to be less than that of the pyrimidine (B1678525) series but greater than the pyridine series. nih.gov

The calculation of these indices relies on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrophilicity index (ω) is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2) and η is the chemical hardness (η ≈ E_LUMO - E_HOMO).

A theoretical study on 3-aminopyridine (B143674), a structurally similar compound, calculated its quantum chemical parameters. For the uncomplexed 3-aminopyridine ligand, the electrophilicity index (ω) was determined to be 0.899 eV. scirp.org This value suggests that 3-aminopyridine itself is a moderate electrophile. The introduction of the electron-withdrawing nitrile group and the second nitrogen atom in the pyridazine ring of this compound would be expected to increase its electrophilicity.

The nucleophilicity (N) index is often defined as N = E_HOMO(Nu) - E_HOMO(TCE), where TCE (tetracyanoethylene) is used as a reference. Another approach considers nucleophilicity as the inverse of the electrophilicity index. Based on the HOMO energy of 3-aminopyridine (-6.028 eV), it can be classified as a moderate nucleophile. scirp.org The amino group in this compound is the primary nucleophilic center.

Table 1: Calculated Quantum Chemical Parameters for 3-Aminopyridine

| Parameter | Value (eV) |

| E_HOMO | -6.028 |

| E_LUMO | -0.518 |

| Energy Gap (η) | 5.51 |

| Electronegativity (χ) | 3.273 |

| Electrophilicity Index (ω) | 0.899 |

Data sourced from a computational study on 3-aminopyridine, a related structure. scirp.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, positing that reactions are primarily governed by the interaction between the HOMO and LUMO of the reacting species. wikipedia.org The energy and localization of these orbitals in this compound dictate its reactive behavior.

The HOMO is the highest energy orbital containing electrons and will typically be involved in reactions where the molecule acts as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich pyridazine ring. The LUMO is the lowest energy orbital without electrons and will accept electrons when the molecule acts as an electrophile. youtube.com The presence of the electron-withdrawing carbonitrile group and the pyridine-like nitrogen atoms significantly lowers the energy of the LUMO, localizing it on the heterocyclic ring and the nitrile carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (η), is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in

DFT studies on related aminopyridine derivatives provide insight into these properties. For example, a computational analysis of 4-amino-3-nitropyridine (B158700) calculated a HOMO-LUMO gap of 3.88 eV, indicating significant charge transfer capability within the molecule. researchgate.net Similarly, a study on 3-amino-4-(Boc-amino)pyridine reported a HOMO-LUMO gap of 4.75 eV in the gas phase. researchgate.net For the parent 3-aminopyridine, the gap was calculated to be 5.51 eV. scirp.org It is anticipated that this compound would possess a relatively small energy gap due to the combined electronic effects of the amino, pyridazine, and carbonitrile functionalities, rendering it a reactive and versatile chemical intermediate.

Table 2: HOMO-LUMO Energy Gaps for Related Aminopyridine Structures

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 3-Aminopyridine | -6.028 | -0.518 | 5.51 | scirp.org |

| 4-Amino-3-nitropyridine | -6.89 | -3.01 | 3.88 | researchgate.net |

| 3-Amino-4-(Boc-amino)pyridine | -5.73 | -0.98 | 4.75 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.com For a molecule like this compound, MD simulations can provide crucial information on its conformational flexibility, solvation properties, and binding dynamics with biological targets such as enzymes or receptors. hillsdale.eduresearchgate.net

Applications of MD simulations for pyridazine-based systems include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule in different environments (e.g., in vacuum, water, or a lipid bilayer). This is crucial for understanding how the molecule presents itself for interaction with a binding site.

Binding Stability: Assessing the stability of a ligand-protein complex over time. By simulating the complex, researchers can observe whether the ligand remains in the binding pocket and maintain key interactions, providing an estimate of binding affinity. researchgate.net

Interaction Mapping: Identifying the specific atoms and residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the molecule and its target. This information is invaluable for structure-based drug design. researchgate.net

For this compound, MD simulations could be used to explore the rotational barrier of the amino group, the planarity of the molecule, and its interactions with water molecules. When docked into a hypothetical active site, MD simulations would reveal the stability of its binding mode and the dynamic nature of its interactions, guiding further optimization of the scaffold.

Structure-Activity Relationship (SAR) Studies and Scaffold Design Principles

The this compound core represents a "privileged scaffold" in medicinal chemistry. The pyridazine ring is a bioisostere of other aromatic systems and is featured in several approved drugs. nih.gov Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. SAR studies on this and related scaffolds aim to understand how chemical modifications at different positions on the ring affect biological activity.

The this compound scaffold offers several key positions for chemical modification to tune its pharmacological profile:

The Amino Group (Position 3): This group is a key hydrogen bond donor and a site for nucleophilic reactions. Alkylation, acylation, or incorporation into larger heterocyclic systems can significantly alter the molecule's properties. SAR studies on aminopyridine derivatives have shown that modifications at the amino position can modulate potency and selectivity for targets like protein kinases. nih.gov

The Carbonitrile Group (Position 4): The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It can also be hydrolyzed to a carboxamide or a carboxylic acid, providing another avenue for derivatization and interaction with biological targets.

SAR studies on related 4-aminopyridine (B3432731) derivatives have demonstrated that even small modifications to the ring can have a large impact on potency. For example, the introduction of a methyl group at the 3-position of 4-aminopyridine increased its potency as a potassium channel blocker by seven-fold, while methoxy (B1213986) and trifluoromethyl groups decreased potency. biorxiv.org This highlights the sensitivity of biological activity to subtle structural changes. The pyridazine scaffold is recognized for its role in developing potent protein kinase inhibitors, with derivatives designed to interact with the hinge region of the kinase active site. nih.gov The strategic placement of substituents on the this compound scaffold is therefore a critical principle in designing new therapeutic agents.

Advanced Research Applications and Chemical Role of 3 Aminopyridazine 4 Carbonitrile Scaffold

Design and Synthesis of Chemically Diverse Scaffolds for Chemical Biology Research

The synthesis of derivatives based on the 3-aminopyridazine-4-carbonitrile core is a cornerstone of chemical biology research, enabling the creation of diverse molecular libraries. A notable and straightforward method for synthesizing 3-amino-5-arylpyridazine-4-carbonitriles involves a one-pot, three-component reaction. scielo.org.za This reaction utilizes malononitrile (B47326), arylglyoxals, and hydrazine (B178648) hydrate (B1144303), and can be carried out at room temperature in a mixture of water and ethanol (B145695). scielo.org.za This approach is highly efficient for generating a variety of substituted pyridazine (B1198779) derivatives.

Another synthetic strategy focuses on creating novel fused pyridazine heterocycles. kuleuven.benih.gov This method starts with 1,3-diketones and employs a Diaza-Wittig reaction as a key step, allowing for the introduction of various substituents at the 6-position of the pyridazine ring. kuleuven.benih.gov Such strategies are instrumental in producing structurally diverse scaffolds for screening and identifying new biologically active agents. The ability to systematically modify the pyridazine core is crucial for exploring the chemical space and developing compounds with tailored properties for chemical biology investigations.

The development of DNA-encoded libraries (DELs) represents a frontier in chemical biology, and the synthesis of complex scaffolds compatible with this technology is highly sought after. A robust, DNA-compatible, one-pot three-component cycloaddition strategy has been developed for the efficient synthesis of pyrrolidine-fused scaffolds. acs.org This method allows for the creation of diverse, drug-like libraries with enhanced three-dimensional complexity. acs.org

Role as a Privileged Structure in Ligand and Probe Development

The this compound moiety is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The pyridazine ring system, in particular, is a key component in a multitude of compounds with a wide range of biological activities. nih.gov

The versatility of the pyridazine scaffold is evident in its presence in various therapeutic agents. nih.gov Its derivatives have been investigated for their potential as anticancer, antidepressant, and antiviral agents. nih.govnih.govnih.gov For instance, a series of 3-aminopyridazine (B1208633) derivatives have been synthesized and evaluated for their antidepressant, serotonergic, and dopaminergic activities. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the substituent at the 4-position of the pyridazine ring is crucial for serotonergic activity, while modifications at the 6-position influence dopaminergic activity. nih.gov

The development of probes for chemical biology often leverages privileged structures. The inherent properties of the this compound scaffold, such as its ability to participate in hydrogen bonding and its rigid structure, make it an excellent starting point for designing specific and potent ligands and probes to investigate biological systems. The pyridine (B92270) unit, a related heterocyclic structure, is also recognized as an attractive scaffold in drug design and is found in numerous natural and synthetic compounds with significant biological profiles. mdpi.com

Development of Novel Synthetic Building Blocks for Complex Molecular Architectures

The this compound core serves as a fundamental building block for the synthesis of more complex molecular architectures. Its reactive functional groups, the amino and cyano groups, provide handles for further chemical modifications, allowing for the construction of intricate and diverse molecular frameworks. Alkylazinylcarbonitriles, a class of compounds including the this compound scaffold, are valuable precursors in organic synthesis. umich.edu

For example, these building blocks can be utilized in the synthesis of fused heterocyclic systems, such as thieno[3,4-c]pyridines and pyrido[3,4-c]pyridazines. umich.edu The strategic functionalization of the pyridazine ring enables the creation of novel biheterocyclic compounds with unique three-dimensional structures. kuleuven.benih.gov The development of methodologies to access these complex molecules is crucial for expanding the available chemical space for drug discovery and materials science.

The concept of using three-dimensional building blocks is gaining traction in fragment-based drug discovery. whiterose.ac.uk The design and synthesis of novel 3D building blocks allow for the creation of molecules with enhanced spatial complexity, which can lead to improved binding affinity and selectivity for biological targets. whiterose.ac.uk The this compound scaffold, with its inherent planarity that can be elaborated into more complex 3D structures, fits well within this modern drug discovery paradigm.

Exploration in Materials Science Applications (e.g., advanced organic materials)

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its inherent electronic and structural properties also make it a candidate for exploration in materials science. The nitrogen-rich pyridazine ring, combined with the electron-withdrawing cyano group, can impart interesting photophysical and electronic characteristics to materials incorporating this scaffold.

For instance, related pyridine-containing compounds have been investigated for their luminescent properties. nih.gov The development of advanced organic materials with specific optical or electronic functions often relies on the design of molecules with tailored energy levels and charge-transport properties. The modular nature of the synthesis of this compound derivatives allows for the fine-tuning of these properties through the introduction of various substituents.

The exploration of heterocyclic compounds in materials science is a growing field. For example, nickel oxide (NiO) doped with other elements has been studied for its catalytic properties, where the electronic structure of the material is modulated to enhance its performance. mdpi.com Similarly, the electronic characteristics of the this compound scaffold could be harnessed in the development of new organic semiconductors, light-emitting materials, or catalysts.

Strategies for Modulating Physicochemical Properties of Related Compounds for Enhanced Performance in Chemical Systems

The ability to modulate the physicochemical properties of compounds derived from the this compound scaffold is critical for optimizing their performance in various chemical systems, including biological and material science applications. Key properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through strategic chemical modifications.

One common strategy involves the introduction of different functional groups at various positions of the pyridazine ring. For example, the addition of polar groups can enhance aqueous solubility, which is often a desirable trait for drug candidates. Conversely, the incorporation of lipophilic moieties can improve membrane permeability.

Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. By systematically synthesizing and evaluating a series of analogs, researchers can identify the key structural features that govern a compound's properties. For instance, in the development of 3-aminopyridazine-based antidepressants, it was found that the nature of the substituent at the 4-position significantly influenced serotonergic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminopyridazine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis often involves heterocyclization of β-amino-α,γ-dicyanocrotononitrile derivatives with reagents like hydrazines or ammonia under thermal conditions. For example, condensation reactions in methanol or ethanol at reflux (70–80°C) yield pyridazine derivatives . Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–8 hours) can improve yields (55–80%) . Characterization via melting point analysis, IR (NH₂, CN stretching at ~2212 cm⁻¹), and NMR (δ 7.2–8.4 ppm for aromatic protons) is critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- IR Spectroscopy : Detects functional groups (NH₂: 3329–3478 cm⁻¹; CN: ~2212 cm⁻¹) and confirms cyclization .

- NMR : H NMR identifies substituent patterns (e.g., OCH₃ at δ 3.08 ppm; NH₂ protons as broad singlets). C NMR resolves carbon environments (CN at ~116 ppm; aromatic carbons at 128–136 ppm) .

- Mass Spectrometry : Validates molecular ions (e.g., m/z 278 for thiophenyl derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Contradictions often arise from tautomerism or crystallographic disorder. For example, NH₂ proton signals may split due to hydrogen bonding. Use variable-temperature NMR to observe dynamic processes or X-ray crystallography to confirm tautomeric forms. SHELXL refinement (via SHELX suite) can model disorder in crystal structures . Cross-validation with computational methods (DFT calculations for NMR chemical shifts) is recommended .

Q. What strategies optimize multi-component reactions for synthesizing pyridazine-carbonitrile hybrids?

- Methodology : Employ one-pot reactions with catalysts (e.g., sodium methoxide) to enhance regioselectivity. For example, reacting 3-aminopyrroles with aryl aldehydes and malononitrile in aqueous conditions (80°C, 4–6 hours) achieves 70–85% yields. Monitor intermediates via TLC and optimize stoichiometry (1:1:1 molar ratio) to minimize byproducts .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

- Methodology :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

Structure Solution : SHELXD (for small molecules) or SHELXC/E (for experimental phasing) resolves phase problems .

Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···N interactions). ORTEP-3 generates publication-quality thermal ellipsoid plots .

- Example: A derivative with a 4-chlorophenyl group showed a monoclinic P2₁/c space group, with R₁ = 0.045 for 3022 reflections .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify nucleophilic sites (e.g., C-5 in pyridazine ring).

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Key Recommendations

- Synthesis : Prioritize one-pot methods with polar aprotic solvents (DMF) for higher yields.

- Characterization : Combine XRD with DFT-validated NMR to address tautomerism.

- Software : Use SHELX programs for crystallography and Gaussian for computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.